molecular formula C8H12Cl2N2O B1532862 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride CAS No. 956431-47-3

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride

Cat. No.: B1532862
CAS No.: 956431-47-3
M. Wt: 223.1 g/mol
InChI Key: JZSSQVLDWJVGRT-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.1 g/mol . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O.2ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;;/h1-3,9H,4-6H2;2*1H .


Physical and Chemical Properties Analysis

This compound is typically stored at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Heterocyclic Rearrangements and Formation
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is part of a broader class of heterocyclic compounds, which have been studied for various chemical transformations. For instance, the formation and reactions of some azepines, including 2,5-bridged tetrahydroazepines, have been explored, illustrating complex reactions like ring expansion and contraction involving different bridging groups (Ashby et al., 1968).

NMR Spectroscopy and Stereochemistry
The stereochemistry and spectroscopy of compounds like perhydrooxazolo[3,4‐a]pyridines, and perhydropyrido[1,2‐c][1,3]oxazines, closely related to tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride, have been extensively studied using methods like NMR spectroscopy. Such studies highlight the structural dynamics and stereochemistry of these compounds under different conditions (Crabb & Trethewey, 1988).

Synthesis and Functionalization
Efforts have been made to generate highly functionalized fused oxazepine frameworks, like those seen in tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride. Such synthetic approaches often involve catalyzed reactions and are significant for the generation of complex heterocyclic frameworks, expanding the potential applications of these compounds in various fields (Sridharan et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, and several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;;/h1-3,9H,4-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSSQVLDWJVGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956431-47-3
Record name 2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 3
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 4
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 5
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 6
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride

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